Antimicrobial Potency: Furan-Appended 1,5-Benzothiazepine vs. Non-Heterocyclic and Alternative Heterocyclic Analogs
In a series of 1,3,4-oxadiazole-incorporated benzothiazepines, the furan-containing benzothiazepine derivative (compound 3c) demonstrated superior antimicrobial activity with a Minimum Inhibitory Concentration (MIC) of 100 µg/mL against tested bacterial strains, whereas the corresponding phenyl and other heterocyclic analogs exhibited weaker or no activity [1]. This finding aligns with the broader SAR trend that the 2-(furan-2-yl) substitution enhances bioactivity in 1,5-benzothiazepine scaffolds, as summarized in a 2024 review comparing heterocycle-substituted vs. non-heterocyclic benzothiazepines [2].
| Evidence Dimension | In vitro antibacterial activity (MIC) |
|---|---|
| Target Compound Data | Furan-containing benzothiazepine-oxadiazole hybrid: MIC = 100 µg/mL (exact target compound not directly tested; data from structurally proximate furan-benzothiazepine hybrid) [1] |
| Comparator Or Baseline | Phenyl and other heterocyclic benzothiazepine-oxadiazole analogs: MIC > 100 µg/mL or inactive [1] |
| Quantified Difference | Furan analog achieves MIC of 100 µg/mL; comparators show MIC > 100 µg/mL or no inhibition [1] |
| Conditions | Broth microdilution method against Gram-positive and Gram-negative bacterial strains [1] |
Why This Matters
Demonstrates that the furan-2-yl moiety confers a measurable antimicrobial potency advantage over non-furan analogs, guiding procurement toward the specific substitution pattern for antimicrobial screening programs.
- [1] Desai, N. C.; Kotadiya, G. M. Synthesis and biological evaluation of newer 1,3,4-oxadiazoles incorporated with benzothiazepine and benzodiazepine moieties. Heterocycl. Commun. 2017, 23 (5), 395–401. View Source
- [2] Morlion, F.; Magdalenic, K.; Van Camp, J.; D'hooghe, M. Heterocycle-substituted 1,5-benzothiazepines: biological properties and structure-activity relationships. Monatsh. Chem. 2024, 155 (6), 535–549. View Source
